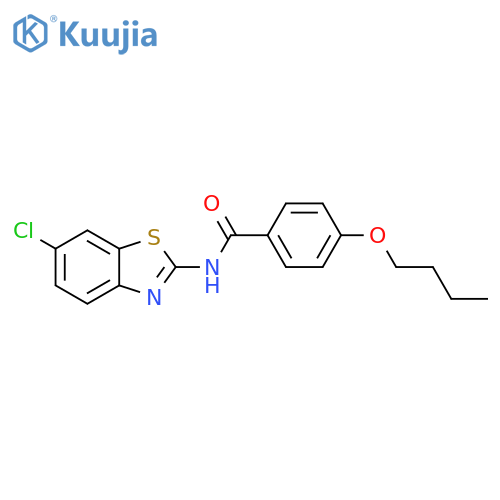Cas no 317338-16-2 (4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide)

317338-16-2 structure
商品名:4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
CAS番号:317338-16-2
MF:C18H17ClN2O2S
メガワット:360.857782125473
CID:6462198
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
- 4-butoxy-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide
- Benzamide, 4-butoxy-N-(6-chloro-2-benzothiazolyl)-
-
- インチ: 1S/C18H17ClN2O2S/c1-2-3-10-23-14-7-4-12(5-8-14)17(22)21-18-20-15-9-6-13(19)11-16(15)24-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)
- InChIKey: XUQRQQQOQAJNRC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=CC=C(Cl)C=C2S1)(=O)C1=CC=C(OCCCC)C=C1
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0007-0812-5μmol |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0007-0812-4mg |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0007-0812-75mg |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0007-0812-50mg |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0007-0812-2μmol |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0007-0812-20μmol |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0007-0812-25mg |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0007-0812-30mg |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0007-0812-10μmol |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0007-0812-3mg |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
317338-16-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
317338-16-2 (4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide) 関連製品
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
